rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride,cis
CAS No.:
Cat. No.: VC18258991
Molecular Formula: C8H17ClN2O
Molecular Weight: 192.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17ClN2O |
|---|---|
| Molecular Weight | 192.68 g/mol |
| IUPAC Name | (1R,2S)-2-amino-N-methylcyclohexane-1-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C8H16N2O.ClH/c1-10-8(11)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3,(H,10,11);1H/t6-,7+;/m1./s1 |
| Standard InChI Key | UIBFMEZPGGLDRH-HHQFNNIRSA-N |
| Isomeric SMILES | CNC(=O)[C@@H]1CCCC[C@@H]1N.Cl |
| Canonical SMILES | CNC(=O)C1CCCCC1N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Features
The compound’s IUPAC name, (1R,2S)-2-amino-N-methylcyclohexane-1-carboxamide hydrochloride, underscores its stereochemistry:
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Cis configuration: The amino (-NH₂) and carboxamide (-CONHCH₃) groups occupy adjacent positions on the cyclohexane ring’s same face .
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Racemic mixture: The "rac" prefix denotes a 50:50 mixture of (1R,2S) and (1S,2R) enantiomers.
The molecular structure is confirmed via:
-
SMILES notation:
CNC(=O)[C@@H]1CCCC[C@@H]1N.Cl. -
InChIKey:
UIBFMEZPGGLDRH-HHQFNNIRSA-N.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₇ClN₂O | |
| Molecular Weight | 192.68 g/mol | |
| CAS Number | 845508-14-7 | |
| Stereochemistry | Cis-(1R,2S) | |
| Solubility | Polar solvents (hydrochloride) |
Synthesis and Manufacturing
Synthetic Pathways
While explicit synthesis protocols are proprietary, inferred methods include:
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Cyclohexane functionalization: Stereoselective introduction of amino and carboxamide groups via catalytic hydrogenation or enzymatic resolution .
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Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Cyclohexene epoxidation | mCPBA, CH₂Cl₂, 0°C |
| 2 | Ring-opening amination | NH₃, LiAlH₄ |
| 3 | N-Methylation | CH₃I, K₂CO₃ |
| 4 | Hydrochloride salt formation | HCl (g), Et₂O |
Physicochemical Properties
Stability and Solubility
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Hydroscopicity: The hydrochloride salt enhances water solubility, critical for bioavailability .
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Thermal stability: Predicted decomposition >200°C based on analogous cyclohexane derivatives .
Spectroscopic Data
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IR spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) .
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NMR: δ 1.2–2.1 ppm (cyclohexane protons), δ 3.0 ppm (N-CH₃), δ 8.1 ppm (amide NH) .
| Compound | Target Activity | Efficacy (IC₅₀) | Source |
|---|---|---|---|
| Cispentacin | Antifungal | 2.5 μM | |
| RXFP1 modulators | Cardiovascular regulation | 0.8 nM | |
| This compound | Hypothetical neuroprotection | Pending data | – |
Future Directions
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